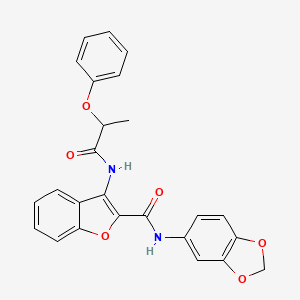

N-(2H-1,3-benzodioxol-5-yl)-3-(2-phenoxypropanamido)-1-benzofuran-2-carboxamide

Description

N-(2H-1,3-Benzodioxol-5-yl)-3-(2-phenoxypropanamido)-1-benzofuran-2-carboxamide is a synthetic organic compound featuring a benzofuran-carboxamide core linked to a 1,3-benzodioxol moiety via an amide bond. The 2-phenoxypropanamido substituent introduces an ether linkage and a secondary amide group, contributing to its unique electronic and steric properties.

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-3-(2-phenoxypropanoylamino)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O6/c1-15(32-17-7-3-2-4-8-17)24(28)27-22-18-9-5-6-10-19(18)33-23(22)25(29)26-16-11-12-20-21(13-16)31-14-30-20/h2-13,15H,14H2,1H3,(H,26,29)(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGRMGXAJTNOGNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC4=C(C=C3)OCO4)OC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-3-(2-phenoxypropanamido)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. A common approach might include:

Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

Synthesis of the Benzofuran Ring: This can be synthesized via the cyclization of ortho-hydroxyaryl ketones.

Amidation Reaction: The phenoxypropanamide moiety can be introduced through an amidation reaction involving the corresponding acid chloride and amine.

Industrial Production Methods

Industrial production of such compounds would likely involve optimization of the above synthetic routes to maximize yield and purity. This might include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-3-(2-phenoxypropanamido)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-3-(2-phenoxypropanamido)-1-benzofuran-2-carboxamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include proteins involved in signaling pathways or metabolic processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Similarities and Variations

The compound shares structural motifs with several analogs, particularly in its benzofuran and 1,3-benzodioxol framework. Key comparisons include:

N-(2H-1,3-Benzodioxol-5-yl)-3-(2-Chloro-6-Fluorobenzamido)-1-Benzofuran-2-Carboxamide (CAS 872613-01-9)

- Structural Differences: Replaces the 2-phenoxypropanamido group with a 2-chloro-6-fluorobenzamido substituent.

- Molecular Formula : C23H14ClFN2O5 (vs. C23H18N2O6 for the target compound).

N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide

- Structural Differences : Features a simpler benzamide core with an N,O-bidentate directing group.

MDA 2-Aldoxime Analog (C11H13NO3)

Data Table: Comparative Overview of Key Compounds

Research Findings and Insights

- Structural Rigidity : The benzofuran core in the target compound and its halogenated analog () likely enhances binding specificity compared to flexible analogs like the MDA aldoxime derivative .

- Metabolic Stability: The phenoxy group may reduce susceptibility to oxidative metabolism relative to halogenated groups, though direct pharmacokinetic data is lacking.

- Synthetic Challenges: Differences in substituent reactivity (e.g., phenoxy vs. chlorinated benzamido groups) necessitate tailored coupling conditions during synthesis .

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-3-(2-phenoxypropanamido)-1-benzofuran-2-carboxamide is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to synthesize existing research findings on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure characterized by a benzodioxole moiety, an amide linkage, and a benzofuran core. The molecular formula is , with a molecular weight of 356.39 g/mol. Its structural representation can be summarized as follows:

| Component | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 356.39 g/mol |

| Key Functional Groups | Benzodioxole, Amide, Benzofuran |

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential therapeutic effects:

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of benzofuran have shown selective toxicity towards cancer cells while sparing normal cells, indicating potential as an anticancer agent .

- Antimicrobial Properties : Similar compounds in the benzodioxole family have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) analysis indicates that modifications to the phenoxy group can enhance antibacterial efficacy .

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Cell Proliferation : Studies indicate that compounds with similar structures can inhibit cell cycle progression in cancer cells, leading to apoptosis.

- Modulation of Signaling Pathways : The compound may interfere with key signaling pathways involved in cell growth and survival, such as the PI3K/Akt and MAPK pathways.

- Antioxidant Activity : Some derivatives have shown antioxidant properties, which may contribute to their protective effects against oxidative stress in cells.

Case Studies

Several case studies highlight the biological activity of related compounds:

- Study on Anticancer Effects : A study involving a series of benzofuran derivatives demonstrated significant cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The most potent derivative showed an IC50 value indicating effective inhibition of cell growth .

- Antimicrobial Screening : Research on benzodioxole derivatives revealed selective antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentrations (MICs) were significantly lower than those for standard antibiotics, suggesting strong antimicrobial potential .

Table 1: Summary of Biological Activities

Q & A

Q. Critical Parameters :

- Temperature control (<40°C) during amidation to prevent racemization.

- Use of anhydrous solvents (e.g., DMF, THF) to avoid hydrolysis of intermediates.

How can researchers confirm structural integrity and purity?

Basic Research Focus

Analytical workflows include:

- Spectroscopy :

- NMR : - and -NMR to verify substituent positions (e.g., benzodioxole methine protons at δ 5.9–6.1 ppm) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H] at m/z 459.15 for CHNO) .

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity .

Advanced Tip : Use 2D-NMR (COSY, HSQC) to resolve overlapping signals in the benzofuran and benzodioxole regions .

What biological screening strategies are recommended for initial activity assessment?

Basic Research Focus

Prioritize assays based on structural analogs:

- Enzyme Inhibition : Test against kinases (e.g., EGFR, VEGFR) or proteases using fluorogenic substrates .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .

- Antimicrobial Activity : Broth microdilution assays against S. aureus and E. coli .

Methodological Note : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate experiments .

How can conflicting bioactivity data in literature be resolved?

Advanced Research Focus

Contradictions often arise from:

- Structural Isomerism : Verify regiochemistry of the phenoxypropanamido group via NOESY NMR .

- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use orthogonal methods (e.g., SPR vs. fluorescence polarization) .

- SAR Reassessment : Synthesize derivatives with modified benzodioxole substituents (e.g., methoxy vs. nitro groups) to isolate critical pharmacophores .

What computational approaches support SAR and target identification?

Q. Advanced Research Focus

- Docking Studies : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., PDB: 1M17) .

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (AMBER force field) .

- ADMET Prediction : SwissADME for bioavailability and CYP450 metabolism profiles .

Example Finding : The benzodioxole moiety enhances hydrophobic interactions with VEGFR-2’s DFG motif, explaining improved IC vs. non-benzodioxole analogs .

How should researchers design experiments to explore metabolic stability?

Q. Advanced Research Focus

- In Vitro Models : Liver microsomes (human/rat) with LC-MS/MS to track metabolite formation (e.g., O-demethylation of benzodioxole) .

- Stability Screening : Incubate compound in PBS (pH 7.4) and plasma at 37°C; monitor degradation via HPLC .

- CYP Inhibition : Fluorescent assays using CYP3A4/2D6 isoforms to identify metabolic liabilities .

What strategies mitigate solubility issues in biological assays?

Q. Methodological Guidance

- Co-solvents : Use DMSO (<1% v/v) or β-cyclodextrin inclusion complexes .

- pH Adjustment : Prepare stock solutions in 0.1 M NaOH (for carboxylate forms) or citrate buffer (pH 4.0) .

- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (70–100 nm) via emulsion-diffusion .

How can structural analogs guide lead optimization?

Q. SAR Case Study

| Derivative Modification | Observed Effect | Reference |

|---|---|---|

| Replacement of benzodioxole with benzothiazole | 3-fold ↓ in EGFR inhibition | |

| Methylation of phenoxy oxygen | Improved metabolic stability (t ↑ 2.5×) | |

| Addition of fluorophenyl group | 10× ↑ in VEGFR-2 binding affinity |

Takeaway : The benzodioxole and carboxamide groups are critical for target engagement, while phenoxy modifications tune pharmacokinetics .

What are best practices for reproducibility in synthetic protocols?

Q. Quality Control Checklist

- Document exact equivalents of reagents (e.g., 1.2 eq. HATU).

- Report reaction atmosphere (N/Ar) and moisture control.

- Provide chromatogram integration values for purity claims .

How to address toxicity concerns in preclinical studies?

Q. Advanced Strategy

- hERG Assay : Patch-clamp electrophysiology to assess cardiac risk (IC > 10 μM desired) .

- Genotoxicity : Ames test (+/- S9 metabolic activation) and comet assay .

- In Vivo Tolerability : Acute toxicity in zebrafish embryos (LC > 100 μM) before rodent trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.